molecular formula C10H11NO4 B181068 Dimethyl 2-aminoisophthalate CAS No. 57053-02-8

Dimethyl 2-aminoisophthalate

Cat. No.: B181068
CAS No.: 57053-02-8
M. Wt: 209.2 g/mol
InChI Key: QVBQPOJYBWWILD-UHFFFAOYSA-N
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Description

Dimethyl 2-aminoisophthalate is an organic compound with the molecular formula C10H11NO4. It is a derivative of isophthalic acid, where two carboxyl groups are esterified with methanol, and one of the hydrogen atoms on the benzene ring is replaced by an amino group. This compound is typically found as a white to light yellow powder or crystalline solid .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-aminoisophthalate can be synthesized through several methods. One common method involves the esterification of isophthalic acid with methanol in the presence of a catalyst such as sulfuric acid. The resulting dimethyl isophthalate is then subjected to nitration to introduce a nitro group, which is subsequently reduced to an amino group using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere .

Another method involves the reaction of 2-amino-3-(methoxycarbonyl)benzoic acid with trimethylsilyldiazomethane in anhydrous tetrahydrofuran and methanol. The mixture is stirred overnight at room temperature, followed by purification through chromatography .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-aminoisophthalate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, nitric acid.

    Reducing Agents: Hydrogen with Pd/C, sodium borohydride.

    Nucleophiles: Halides, alkoxides, amines.

Major Products Formed

Mechanism of Action

The mechanism of action of dimethyl 2-aminoisophthalate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist, interacting with specific molecular targets to exert its effects. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the ester groups can enhance its lipophilicity, facilitating its interaction with lipid membranes .

Comparison with Similar Compounds

Dimethyl 2-aminoisophthalate can be compared with other similar compounds such as:

    Dimethyl 2-nitroisophthalate: Similar structure but with a nitro group instead of an amino group, making it more reactive in reduction reactions.

    Dimethyl 2-hydroxyisophthalate: Contains a hydroxyl group, which can participate in different types of chemical reactions, such as esterification and etherification.

    Dimethyl 2-methoxyisophthalate: Contains a methoxy group, which can influence its reactivity and solubility properties.

Each of these compounds has unique properties and reactivities, making them suitable for different applications in chemical synthesis and industrial processes.

Properties

IUPAC Name

dimethyl 2-aminobenzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-14-9(12)6-4-3-5-7(8(6)11)10(13)15-2/h3-5H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVBQPOJYBWWILD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90480933
Record name dimethyl 2-aminoisophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57053-02-8
Record name dimethyl 2-aminoisophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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